1-(2-Azidoethyl)imidazolidin-2-one
Overview
Description
1-(2-Azidoethyl)imidazolidin-2-one is a chemical compound with the molecular formula C5H9N5O It is a derivative of imidazolidin-2-one, featuring an azido group attached to an ethyl chain
Mechanism of Action
are a class of compounds that are widely found in pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are omnipresent structural motifs and continuous efforts have been addressed to the development of sustainable and more efficient protocols for the synthesis of these heterocycles .
The synthesis of imidazolidin-2-ones often involves the reaction of 1,2-diamines and CO2 . The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine as the basic promoter in the presence of diphenylphosphoryl azide as the dehydrative activator .
Imidazolidin-2-ones and their analogues are important synthetic intermediates that can be transformed into a broad variety of complex structures . They represent a useful class of chiral auxiliaries for asymmetric transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azidoethyl)imidazolidin-2-one typically involves the reaction of 1-(2-aminoethyl)imidazolidin-2-one with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the amino group with the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azidoethyl)imidazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide in DMF at elevated temperatures.
Reduction Reactions: Hydrogen gas with a palladium catalyst.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Substitution Reactions: Various substituted imidazolidin-2-one derivatives.
Reduction Reactions: 1-(2-Aminoethyl)imidazolidin-2-one.
Cycloaddition Reactions: 1,2,3-Triazole derivatives.
Scientific Research Applications
1-(2-Azidoethyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)imidazolidin-2-one: Similar structure but with an amino group instead of an azido group.
1-(2-Chloroethyl)imidazolidin-2-one: Contains a chloro group instead of an azido group.
1-(2-Hydroxyethyl)imidazolidin-2-one: Features a hydroxy group in place of the azido group.
Uniqueness
1-(2-Azidoethyl)imidazolidin-2-one is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. The azido group allows for versatile chemical transformations, particularly in cycloaddition reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
1-(2-azidoethyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-9-8-2-4-10-3-1-7-5(10)11/h1-4H2,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUBXNXFMJLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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